molecular formula C16H17N3O3 B5503194 2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide

2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide

Cat. No. B5503194
M. Wt: 299.32 g/mol
InChI Key: JNSUFTSOLJVBRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide” often involves multi-step reactions that can include condensation processes under specific conditions, such as ultrasonic irradiation, to improve yield and reduce reaction times. For instance, N-(substituted phenyl)-2-(7‑hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides were synthesized using environmentally friendly ultrasound irradiation, highlighting modern approaches to synthesis that prioritize efficiency and environmental impact (Amena Ali et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds within this category is often confirmed through spectroscopic methods, including NMR and IR spectroscopy, and sometimes by X-ray crystallography. These methods provide detailed information about the molecular geometry, bonding, and overall structure, essential for understanding the compound's potential interactions and reactivity. For example, the crystal structure and Hirshfeld surface analysis of related compounds provide insights into intramolecular and intermolecular hydrogen bonding, which can significantly influence the physical and chemical properties (Koffi Sénam Etsè et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of such compounds can vary widely depending on the specific functional groups present. Studies often investigate their potential as intermediates in the synthesis of more complex molecules or examine their reactivity under different conditions. For instance, coordination compounds of cobalt(II), nickel(II), and copper(II) with related hydrazine carboxamide derivatives have been studied for their antimicrobial and antifungal activities, demonstrating the potential biological applications of these compounds (A. Gulea et al., 2019).

Scientific Research Applications

Synthesis and Structural Studies

A variety of derivatives related to 2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide have been synthesized and structurally characterized, demonstrating the compound's versatility in chemical synthesis. For example, the synthesis of 5-pyrazol-4,5-dihydropyrazoles derivatives showcases the reactivity of similar structures under specific conditions, highlighting the potential of 2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide in generating novel heterocyclic compounds with unique properties (Zhengfeng Xie et al., 2008).

Pharmaceutical Applications

The structural modification of 2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide and its analogs have shown significant potential in pharmaceutical research. For instance, the synthesis and evaluation of anti-inflammatory activity of ibuprofen analogs indicate that modifications of the 2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide structure can lead to compounds with potent anti-inflammatory properties (A. Rajasekaran et al., 1999).

Cytotoxicity and Anticancer Research

The exploration of 2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide derivatives in anticancer research has been fruitful. Synthesis, characterization, and evaluation of cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have demonstrated these compounds' potential in targeting cancer cells, offering insights into designing novel anticancer therapies (Ashraf S. Hassan et al., 2014).

Antimicrobial Activity

Research into the antimicrobial properties of derivatives of 2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide has identified several compounds with significant antibacterial activity. The synthesis and antimicrobial activity of various substituted oxadiazole derivatives illustrate the potential of these compounds in developing new antibacterial agents (H. Kaur et al., 2011).

Material Science and Polymers

The chemical flexibility of 2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide has been utilized in material science, particularly in synthesizing polymers. The development of aromatic polyamides and polyimides based on specific derivatives points to the compound's utility in creating high-performance materials with desirable thermal and chemical properties (Chin‐Ping Yang et al., 1995).

properties

IUPAC Name

1-[[2-(4-methylphenoxy)acetyl]amino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-12-7-9-14(10-8-12)22-11-15(20)18-19-16(21)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSUFTSOLJVBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide

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